TIPP-psi

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

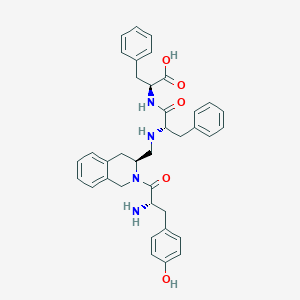

TIPP-ψ (H-Tyr-Tic-ψ[CH₂NH]-Phe-Phe-OH) is a pseudopeptide delta-opioid receptor (DOR) antagonist developed to address the limitations of earlier delta-selective ligands. It exhibits subnanomolar affinity for DOR (Kᵢ < 1 nM) and exceptional selectivity over mu-opioid receptors (MOR; Kᵢ > 5 µM) and kappa-opioid receptors (KOR; Kᵢ > 5 µM), achieving a delta/mu selectivity ratio exceeding 15,000 . Unlike conventional antagonists, TIPP-ψ also demonstrates partial agonist activity in certain cellular models, inhibiting adenylyl cyclase via Gαi/o proteins in DOR-expressing cells (IC₅₀ = 3.97 nM) . Its enzymatic stability and lack of mu/kappa antagonism make it a valuable pharmacological tool for studying opioid receptor dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TIPPpsi involves multiple steps, starting from the appropriate amino acids and incorporating them into a peptide chain. The process typically includes:

Peptide Bond Formation: Using coupling reagents like carbodiimides or uronium salts to form peptide bonds between amino acids.

Protecting Group Strategies: Employing protecting groups for amino and carboxyl groups to prevent unwanted reactions.

Purification: Using techniques like high-performance liquid chromatography (HPLC) to purify the final product.

Industrial Production Methods

Industrial production of TIPPpsi would likely follow similar synthetic routes but on a larger scale. This would involve:

Automated Peptide Synthesizers: To streamline the peptide bond formation process.

Large-Scale Purification: Using industrial-scale HPLC or other chromatographic techniques.

Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

TIPPpsi undergoes various chemical reactions, including:

Oxidation: Can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Including halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Understanding Delta Opioid Receptors

TIPP-psi plays a crucial role in elucidating the function of delta opioid receptors in various biological processes. Studies have shown its effectiveness in blocking delta receptor activity, which is essential for understanding pain modulation and addiction mechanisms.

Case Study: Delta Opioid Receptor Inhibition

In a study published in The Journal of Pharmacology and Experimental Therapeutics, this compound demonstrated concentration-dependent inhibition of adenylyl cyclase activity in cellular models expressing delta opioid receptors. It was found to be less potent than its parent compound TIPP but still significant in its effects (IC50 = 3.97 nM) .

Medical Applications

Therapeutic Potential in Pain Management

this compound is being investigated for its potential therapeutic applications in pain management and addiction treatment. Its ability to selectively block delta opioid receptors without affecting mu or kappa receptors makes it a promising candidate for developing safer analgesics.

Table 2: Therapeutic Potential of this compound

| Application | Mechanism of Action | Current Status |

|---|---|---|

| Pain management | Delta receptor blockade | Preclinical studies |

| Addiction treatment | Reduces cravings by modulating receptor activity | Under investigation |

| Neuroprotection | Potential protective effects on neuronal health | Preliminary findings |

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as a reference compound for quality control and the development of new drugs targeting the opioid system. Its high selectivity for delta opioid receptors aids in the design of novel therapeutics with fewer side effects.

Mechanism of Action

TIPPpsi exerts its effects by selectively binding to the delta opioid receptor. This binding inhibits the receptor’s activity, blocking the effects of endogenous opioids. The molecular targets include the delta opioid receptor, and the pathways involved are primarily related to pain modulation and neurotransmitter release .

Comparison with Similar Compounds

Pharmacological Profile

Table 1: Binding Affinities and Selectivity

Key Findings :

- TIPP-ψ vs. TIPP : TIPP-ψ’s reduced peptide bond ([CH₂NH]) enhances delta selectivity (15,000 vs. 1,500) and enzymatic stability, addressing TIPP’s rapid degradation .

- TIPP-ψ vs. Naltrindole : While naltrindole has higher delta affinity (Kᵢ = 0.02 nM), it fails to attenuate morphine tolerance in vivo, unlike TIPP-ψ .

Functional Outcomes

Table 2: In Vitro and In Vivo Effects

Key Findings :

- Agonist Activity : Both TIPP and TIPP-ψ inhibit adenylyl cyclase in DOR-transfected cells, but TIPP-ψ is less potent (IC₅₀ = 3.97 nM vs. 0.16 nM) .

- Morphine Tolerance : TIPP-ψ reduces naloxone-precipitated withdrawal symptoms by 50–70%, outperforming naltrindole and TIPP .

- Synaptic Modulation : In hippocampal neurons, TIPP-ψ blocks DOR-mediated currents (26.4 ± 4.8 pA vs. 81.7 ± 9.6 pA control), demonstrating functional dominance of DOR over MOR in CA1 PV-BCs .

Structural and Mechanistic Insights

- Pseudopeptide Bond : The ψ[CH₂NH] modification in TIPP-ψ prevents proteolytic cleavage, extending half-life compared to TIPP .

- Receptor Specificity: TIPP-ψ’s lack of mu/kappa activity contrasts with nonselective antagonists like naloxone, enabling precise DOR studies .

- Dual Agonist/Antagonist Role : Unlike pure antagonists (e.g., naltrindole), TIPP-ψ’s agonist activity in cAMP assays suggests context-dependent signaling modulation .

Clinical and Research Implications

- Morphine Tolerance : TIPP-ψ’s efficacy in reducing tolerance highlights DOR’s role in opioid adaptation .

- Neuronal Signaling : Its use in hippocampal studies reveals DOR’s dominance in enkephalin-mediated synaptic plasticity, even at low concentrations .

- Drug Development : TIPP-ψ’s stability and selectivity provide a template for designing next-generation DOR-targeted therapeutics .

Biological Activity

TIPP-psi (H-Tyr-TicPsi[CH(2)NH]Phe-Phe-OH) is a pseudopeptide analog of the delta opioid antagonist TIPP, developed to enhance selectivity and stability against enzymatic degradation. This compound has garnered significant interest in opioid research due to its unique pharmacological properties and biological activities.

Structure and Properties

This compound is characterized by a modified peptide bond that enhances its stability and receptor affinity. The compound exhibits subnanomolar affinity for delta opioid receptors (DORs) while demonstrating remarkably low affinity for mu opioid receptors (MORs). Specifically, the ratio of binding affinities is reported as Kiμ/Kiδ=10,500, indicating a strong selectivity for DORs over MORs .

This compound functions primarily as a delta opioid receptor antagonist , but it has also exhibited unexpected agonistic properties in certain experimental settings. Research indicates that this compound can inhibit adenylyl cyclase activity in cells expressing delta-opioid receptors, suggesting that it may have dual roles depending on the cellular context .

Key Findings:

- Inhibition of Adenylyl Cyclase : this compound showed concentration-dependent inhibition of adenylyl cyclase activity with an IC50 value of 3.97nM, indicating its role in modulating intracellular signaling pathways linked to opioid receptors .

- Membrane Potential Hyperpolarization : In studies involving synaptic transmission, this compound was found to enhance DAMGO-induced hyperpolarization of membrane potential, suggesting its involvement in modulating neuronal excitability .

Comparative Biological Activity

The following table summarizes the biological activities and receptor affinities of this compound compared to its parent compound TIPP and other related compounds.

| Compound | Receptor Affinity (Ki) | Selectivity (Ki μ/Ki δ) | IC50 (Adenylyl Cyclase) | Agonist Activity |

|---|---|---|---|---|

| TIPP | Subnanomolar | 10,500 | 0.162 nM | Yes |

| This compound | Subnanomolar | 10,500 | 3.97 nM | Yes |

| TIP | Varies | N/A | N/A | No |

Case Studies and Experimental Evidence

- Synaptic Transmission Studies : In experiments with hippocampal neurons, this compound significantly reduced the amplitude of inhibitory postsynaptic currents when used in conjunction with MOR antagonists, indicating a complex interaction between DORs and MORs in synaptic modulation .

- Behavioral Studies : In vivo studies have shown that this compound can modulate pain responses without the typical side effects associated with mu agonists, highlighting its potential therapeutic applications in pain management without inducing tolerance or dependence .

- Pharmacological Characterization : Extensive structure-activity relationship studies have demonstrated that minor structural modifications can dramatically alter the pharmacological profile of TIPP-derived compounds, leading to the identification of new therapeutic agents with improved efficacy and safety profiles .

Q & A

Basic Research Questions

Q. How should experimental designs for TIPP-psi be structured to balance internal validity and real-world applicability?

- Methodological Answer : Use a hybrid approach combining in vitro (e.g., receptor binding assays) and in vivo models (e.g., rodent behavioral studies). Ensure controlled variables (e.g., dosage, administration route) while incorporating environmental factors (e.g., metabolic interactions) . For reproducibility, document protocols using standardized templates (e.g., ARRIVE guidelines) and include negative/positive controls .

- Example Table :

| Study Type | Key Parameters | Controls | Outcome Metrics |

|---|---|---|---|

| In vitro | IC₅₀, binding affinity | Solvent-only controls | Dose-response curves |

| In vivo | Behavioral scores, pharmacokinetics | Sham-treated groups | AUC, half-life |

Q. What statistical frameworks are most appropriate for initial analysis of this compound’s dose-response relationships?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to quantify EC₅₀ and Hill coefficients. Use ANOVA for multi-group comparisons, adjusting for multiple testing (e.g., Bonferroni correction) . For skewed data, non-parametric tests (e.g., Kruskal-Wallis) are recommended .

Q. How can researchers ensure data reliability in this compound studies when replicating prior findings?

- Methodological Answer : Implement blinded data collection and analysis to reduce bias. Use intra- and inter-laboratory validation, with predefined criteria for success (e.g., ±15% variance in IC₅₀ values). Reference standard operating procedures (SOPs) for instrumentation calibration .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across species be resolved methodologically?

- Methodological Answer : Perform allometric scaling to adjust for metabolic differences between species. Use physiologically based pharmacokinetic (PBPK) modeling to integrate parameters like hepatic clearance and protein binding . Validate models with in silico simulations (e.g., GastroPlus) .

- Example Workflow :

Collect species-specific metabolic rates.

Apply scaling exponents (e.g., 0.75 for clearance).

Compare simulated vs. observed plasma concentrations.

Q. What methodologies are optimal for assessing this compound’s long-term neurobiological effects while controlling for confounders?

- Methodological Answer : Adopt longitudinal cohort designs with repeated measures ANOVA to track changes over time. Control for confounders (e.g., age, comorbidities) via propensity score matching . Integrate multi-omics data (e.g., transcriptomics, proteomics) to identify mechanistic pathways .

Q. How can researchers address ethical challenges in human trials involving this compound?

- Methodological Answer : Design Phase I trials with adaptive dose-escalation protocols (e.g., 3+3 design) to minimize risk. Use independent ethics committees for oversight and ensure informed consent documents clarify potential adverse effects .

Q. Methodological Frameworks for Data Contradictions

Q. What strategies mitigate bias when this compound’s preclinical data conflict with clinical outcomes?

- Methodological Answer : Conduct systematic reviews with meta-analysis to quantify heterogeneity. Apply the P-E/I-C-O framework to refine research questions:

- Population : Human vs. animal models.

- Exposure : Dosage equivalence.

- Comparison : Placebo vs. active controls.

- Outcome : Biomarker validity .

Q. How should multi-omics data be integrated to resolve this compound’s mechanism of action?

Properties

CAS No. |

159992-07-1 |

|---|---|

Molecular Formula |

C37H40N4O5 |

Molecular Weight |

620.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinolin-3-yl]methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C37H40N4O5/c38-32(19-27-15-17-31(42)18-16-27)36(44)41-24-29-14-8-7-13-28(29)22-30(41)23-39-33(20-25-9-3-1-4-10-25)35(43)40-34(37(45)46)21-26-11-5-2-6-12-26/h1-18,30,32-34,39,42H,19-24,38H2,(H,40,43)(H,45,46)/t30-,32-,33-,34-/m0/s1 |

InChI Key |

RPKMHCAOERKVEC-DYTOPAQESA-N |

SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)CNC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O |

Isomeric SMILES |

C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)CN[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)CNC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O |

Synonyms |

H-Tyr-Tic-psi(CH2NH)Phe-Phe-OH TIPP(psi) tyrosyl-tetrahydroisoquinolinecarbonyl-psi(methylamino)phenylalanyl-phenylalanine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.